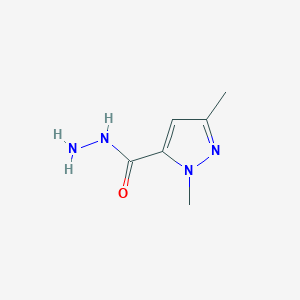
2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine
Übersicht
Beschreibung
2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine is a compound that features a pyridine ring substituted with a chloro group and a pyrrolidin-1-ylmethyl group. This structure places it within a class of nitrogen-containing heterocycles, which are of significant interest in pharmaceutical and organic chemistry due to their prevalence in bioactive molecules and potential for diverse chemical reactivity .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves palladium-catalyzed reactions, chlorination, and nucleophilic substitution. For instance, a practical synthesis of a pharmaceutical intermediate closely related to 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine was achieved through a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination . Another synthesis pathway for a similar compound involved chlorination with CuCl/HCl and sulfuryl chloride, followed by condensation with a piperidine derivative . These methods highlight the importance of halogenation and subsequent nucleophilic substitution in constructing the pyridine core with the desired substituents.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized by spectroscopic methods and X-ray crystallography. For example, the structure of a compound containing a pyrrolidinyl group attached to a pyridine ring was elucidated using MS, NMR, and infrared spectroscopy, with the crystal structure confirmed by X-ray diffraction . These techniques are crucial for confirming the identity and purity of synthesized compounds and for understanding their three-dimensional conformation.
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions, including [3+2] cycloadditions, as seen with chromones to produce pyrrolidines . The reactivity of the pyridine ring can be further manipulated through substitution, which can influence the outcome of reactions, such as the formation of different products depending on reactant ratios . Additionally, the presence of a pyrrolidinyl group can lead to the synthesis of complex structures through reactions like rearrangements .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their substituents. For instance, the introduction of a pyrrolidinyl group can affect the compound's boiling point, solubility, and stability. The electronic properties of these compounds, such as their molecular electrostatic potential and frontier molecular orbitals, can be analyzed through computational methods like DFT calculations, providing insight into their reactivity and interactions with other molecules . Furthermore, the photoluminescent properties of related compounds have been studied, which could have implications for their use in sensing or imaging applications .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Intermediate Applications
2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine, a derivative in the pyrrolidine family, plays a significant role as an intermediate in chemical synthesis. Shen Li (2012) outlined the synthesis of a related compound, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, highlighting its use as an intermediate in the production of lafutidine. This process involves chlorination and subsequent condensation, achieving an overall yield of about 62% (Shen Li, 2012).
Coordination Chemistry and Ligand Synthesis
In coordination chemistry, pyridine derivatives have been utilized for synthesizing various metal complexes. For instance, Ojwach et al. (2009) described the formation of palladium complexes using pyrazolylmethylpyridine ligands. These complexes were characterized through multiple methods including X-ray crystallography, offering potential applications in small molecule activation (Ojwach et al., 2009).
Biological Imaging Applications
In the field of biological imaging, derivatives of pyrrolidine and pyridine, such as those containing the Zinpyr structure, have been used as fluorescent sensors. Nolan et al. (2006) synthesized Zinpyr-based dyes with pyridyl-amine-pyrrole groups, demonstrating their potential for zinc(II) detection in biological systems through confocal microscopy studies (Nolan et al., 2006).
Catalytic Applications in Organic Synthesis
Compounds related to 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine have been explored for their catalytic properties in organic synthesis. Yacob et al. (2008) discussed the use of pyrrolidinylmethyl-triazolium salts as organocatalysts for enantioselective Michael additions to β-nitrostyrenes, showcasing their effectiveness and recyclability (Yacob et al., 2008).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-5-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTLLOGYEKBETB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433389 | |
| Record name | 2-chloro-5-(pyrrolidin-1-ylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
230617-66-0 | |
| Record name | 2-Chloro-5-(1-pyrrolidinylmethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=230617-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-5-(pyrrolidin-1-ylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B1277917.png)
